6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
Overview
Description
6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one is the Receptor Tyrosine Kinase c-Met . This receptor is a part of the hepatocyte growth factor (HGF)/c-Met signaling axis, which plays crucial roles in tumor invasive growth and metastasis .
Mode of Action
This compound acts as an inhibitor of the c-Met receptor . By binding to this receptor, it prevents the activation of the c-Met signaling pathway, thereby inhibiting the invasive growth and metastasis of tumors .
Biochemical Pathways
The compound primarily affects the HGF/c-Met signaling pathway . This pathway is often deregulated in many cancers, leading to invasive tumor growth and metastasis . By inhibiting the c-Met receptor, the compound disrupts this pathway, potentially reducing tumor growth and spread .
Pharmacokinetics
It’s known that the compound was terminated as a preclinical candidate due to a narrow therapeutic window in cardio-related safety .
Result of Action
The inhibition of the c-Met receptor by this compound leads to a disruption in the HGF/c-Met signaling pathway . This disruption can potentially reduce the invasive growth and metastasis of tumors . The compound also has broad phosphodiesterase family inhibition, which was implicated in a sustained increase in heart rate, increased cardiac output, decreased contractility indices, and myocardial degeneration in in vivo safety evaluations in rats .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s worth noting that the compound’s broad phosphodiesterase family inhibition led to myocardial degeneration in rats, indicating that the compound’s action can be influenced by the physiological environment .
Biochemical Analysis
Biochemical Properties
6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of receptor tyrosine kinase c-Met, which is involved in the hepatocyte growth factor (HGF)/c-Met signaling axis . This compound exhibits high protein kinase selectivity but also inhibits a broad range of phosphodiesterase (PDE) family members, leading to various biochemical effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of c-Met disrupts the HGF/c-Met signaling pathway, which is crucial for cell growth, survival, and migration . Additionally, its broad inhibition of PDEs can lead to alterations in cyclic nucleotide levels, impacting various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits c-Met by binding to its active site, preventing the phosphorylation and activation of downstream signaling molecules . Furthermore, its inhibition of PDEs results in increased levels of cyclic nucleotides, which can modulate various signaling pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of c-Met and PDEs, resulting in long-term alterations in cell signaling and function . Additionally, its stability in various experimental conditions can affect its efficacy and potency over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits c-Met and PDEs without causing significant adverse effects . At higher doses, it can lead to toxic effects, such as myocardial degeneration, due to its broad inhibition of PDEs . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and clearance from the body . The compound’s inhibition of PDEs can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation in specific tissues can influence its efficacy and potential side effects . Understanding these transport and distribution mechanisms is vital for optimizing its therapeutic use .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy . Understanding these localization mechanisms is crucial for optimizing its therapeutic use and minimizing potential side effects .
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-12-5-6(4-9-12)7-2-3-8(13)11-10-7/h2-5H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXNTXQNCPCZIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.